

Establishing the Lower Limit of Quantification for Amisulpride: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for establishing the Lower Limit of Quantification (LLOQ) of Amisulpride, a selective dopamine D2/D3 receptor antagonist used in the treatment of psychotic disorders. The determination of a robust and sensitive LLOQ is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document presents supporting experimental data from multiple studies, detailed methodologies, and a visual representation of a typical analytical workflow.

Comparative Performance of Analytical Methods

The quantification of Amisulpride in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors, with Tandem Mass Spectrometry (LC-MS/MS) being the most sensitive method. The choice of method often depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation.

Table 1: Comparison of LC-MS/MS Methods for Amisulpride Quantification in Human Plasma



LLOQ	Linea rity Rang e (ng/m L)	Intraday Precision (%CV	Interday Precision (%CV	Intra- day Accur acy (%)	Inter- day Accur acy (%)	Reco very (%)	Intern al Stand ard	Samp le Prepa ration	Refer ence
0.1 ng/mL	0.1 - 500	< 10% (at LLOQ)	Not Specifi ed	Accept able	Accept able	Not Specifi ed	Not Specifi ed	Liquid- Liquid Extract ion	[1]
2.0 ng/mL	2.0 - 2500	0.9 - 1.7	1.5 - 2.8	98.3 - 101.5	96.0 - 101.0	73.97 - 75.93	Amisul pride- d5	Liquid- Liquid Extract ion	[2]
15.625 ng/mL	Up to 200	< 15%	< 15%	85 - 115	85 - 115	Not Specifi ed	Not Specifi ed	Not Specifi ed	[3]
0.50 ng/mL	0.50 - 500.52	Not Specifi ed	Not Specifi ed	Not Specifi ed	Not Specifi ed	Not Specifi ed	Sulpiri de	Liquid- Liquid Extract ion	[4]

Table 2: Comparison of HPLC Methods with UV/Fluorescence Detection for Amisulpride Quantification



Analy tical Meth od	Matri x	LLOQ	Linea rity Rang e	Preci sion (%CV)	Accur acy (%)	Reco very (%)	Intern al Stand ard	Samp le Prepa ration	Refer ence
HPLC- Fluore scenc e	Huma n Plasm a	10 ng/mL	10 - 1000 ng/mL	3.1 - 7.5	0.4 - 6.4	Not Specifi ed	Metocl oprami de	Solid- Phase Extract ion	[4][5]
HPLC- UV	Bulk Drug	0.47 μg/mL	50 - 150 μg/mL	Not Specifi ed	99.89 - 102.32	Not Specifi ed	Not Specifi ed	Dilutio n	[6]
HPLC- UV	Pharm aceuti cal Prepar ations	1.1 μg/mL	80 - 120 μg/mL	< 1.00	98.59 - 100.13	Not Specifi ed	Not Specifi ed	Dilutio n	[7]
RP- HPLC	Bulk & Pharm aceuti cal Dosag e Form	Not Specifi ed	1 - 15 μg/mL	Not Specifi ed	Close to 100	Not Specifi ed	Not Specifi ed	Dilutio n	[8]
RP- HPLC	Bulk & Market ed Formul ation	4.5 ng/mL	60 - 140 ng/mL	Not Specifi ed	98 - 102	Not Specifi ed	Not Specifi ed	Dilutio n	[9]

Table 3: LLOQ of Amisulpride in Alternative Matrices



Anal ytic al Met hod	Matr ix	LLO Q	Line arity Ran ge (ng/ mL)	Intra -day Prec isio n (%C V)	Inter -day Prec isio n (%C	Intra -day Acc urac y (%)	Inter -day Acc urac y (%)	Rec over y (%)	Inter nal Stan dard	Sam ple Prep arati on	Refe renc e
LC- DAD	Hum an Saliv a	5 ng/m L	5 - 5000	1.79 - 8.84	1.79 - 8.84	Not Spec ified	Not Spec ified	91.8 1 - 101. 22	Not Spec ified	Solid - Phas e Extra ction	[10]

Experimental Protocols

Below are detailed methodologies for two common approaches to quantifying Amisulpride in human plasma.

Protocol 1: LC-MS/MS Method with Liquid-Liquid Extraction

This protocol is based on a highly sensitive method for the quantification of Amisulpride in human plasma.[1][2]

- 1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 μL of human plasma, add the internal standard (e.g., Amisulpride-d5).[2]
- Add a suitable extraction solvent (e.g., diethyl ether).[2]
- Vortex mix the sample vigorously for approximately 5-10 minutes.
- Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.



- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
- 2. Chromatographic Conditions:
- Column: A reverse-phase C18 column (e.g., Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 μm).
 [2]
- Mobile Phase: An isocratic mixture of 0.2% formic acid and methanol (35:65 v/v).[2]
- Flow Rate: 0.5 mL/min.[2]
- Injection Volume: 10 μL.
- Run Time: Approximately 2.5 minutes.[2]
- 3. Mass Spectrometric Conditions:
- Ionization Mode: Positive Ion Electrospray Ionization (ESI+).[1]
- Detection Mode: Multiple Reaction Monitoring (MRM).[1]
- MRM Transitions:
 - Amisulpride: m/z 370.1 → 242.1.[2]
 - Amisulpride-d5 (IS): m/z 375.1 → 242.1.[2]
- 4. Validation Parameters:
- Linearity: Establish a calibration curve over the desired concentration range (e.g., 2.0–2500.0 ng/mL) with a correlation coefficient (r^2) of $\geq 0.99.[2]$
- LLOQ: The LLOQ should have a signal-to-noise ratio of at least 10, with precision (%CV) ≤ 20% and accuracy within ±20% of the nominal value.[2]



- Precision and Accuracy: Intra- and inter-day precision should be ≤ 15% CV, and accuracy should be within ±15% of the nominal value for QC samples.[2]
- Recovery: Determined by comparing the peak areas of the analyte in extracted samples to those of unextracted standards.

Protocol 2: HPLC-Fluorescence Method with Solid-Phase Extraction

This protocol outlines a method using fluorescence detection, which offers a balance between sensitivity and accessibility.[5]

- 1. Sample Preparation (Solid-Phase Extraction):
- Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
- Load the plasma sample (to which an internal standard like metoclopramide has been added) onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- 2. Chromatographic Conditions:
- Column: A CN column.[5]
- Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate (pH 6.5) and acetonitrile (65:35 v/v).[5]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50 μL.
- 3. Fluorescence Detection:

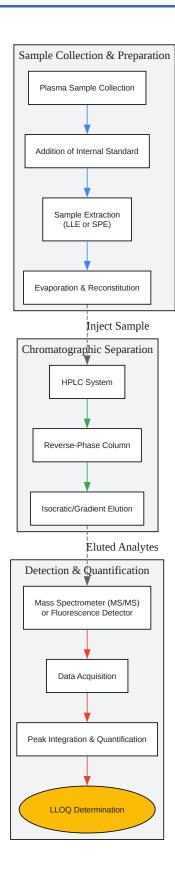


- Excitation Wavelength: 274 nm.[5]
- Emission Wavelength: 370 nm.[5]
- 4. Validation Parameters:
- Linearity: A calibration curve is constructed over the range of 10–1,000 ng/mL in human plasma.[5]
- LLOQ: Established at 10 ng/mL.[5]
- Precision and Accuracy: Assessed using quality control samples at low, medium, and high concentrations.[5]
- Stability: Evaluated through freeze-thaw cycles, short-term room temperature storage, and long-term storage at -22°C.[5]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Amisulpride in plasma samples.





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Caption: Workflow for Amisulpride Bioanalysis.



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